Lidocaine bicarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

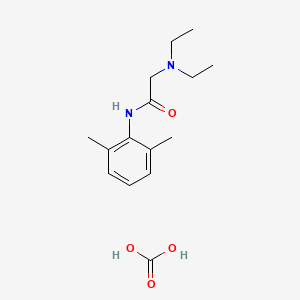

Lidocaine bicarbonate is a compound formed by combining lidocaine, a widely used local anesthetic, with sodium bicarbonate. This combination is often used to buffer the acidic nature of lidocaine, making it less painful upon injection. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lidocaine is synthesized through a two-step process. The first step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine . Sodium bicarbonate is added to lidocaine to buffer the solution, typically in a 10:1 ratio of lidocaine to sodium bicarbonate .

Industrial Production Methods

In industrial settings, lidocaine is produced in large quantities using the same synthetic route. The buffering process with sodium bicarbonate is often done in clinical hospital pharmacies to ensure the correct pH balance and to reduce costs associated with medical waste .

Análisis De Reacciones Químicas

Types of Reactions

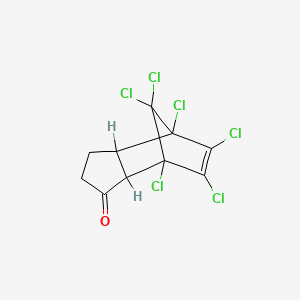

Lidocaine bicarbonate undergoes several types of chemical reactions, including:

Substitution Reactions: The synthesis of lidocaine involves nucleophilic substitution reactions.

Acid-Base Reactions: The addition of sodium bicarbonate to lidocaine is an acid-base reaction that neutralizes the acidic nature of lidocaine.

Common Reagents and Conditions

Major Products

The major product of these reactions is lidocaine, which is then buffered with sodium bicarbonate to form this compound .

Aplicaciones Científicas De Investigación

Lidocaine bicarbonate has a wide range of applications in scientific research:

Mecanismo De Acción

Lidocaine bicarbonate exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of nerve impulses . By blocking these channels, lidocaine effectively numbs the area where it is applied .

Comparación Con Compuestos Similares

Lidocaine bicarbonate is compared with other local anesthetics such as:

Bupivacaine: Known for its longer duration of action but higher potential for toxicity.

Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.

Prilocaine: Often used in combination with lidocaine for topical anesthesia.

This compound is unique in its ability to provide rapid onset of anesthesia with minimal pain upon injection due to the buffering effect of sodium bicarbonate .

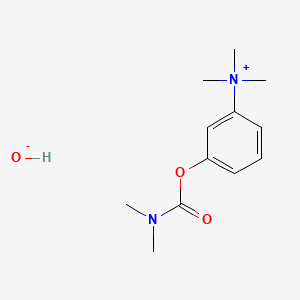

Propiedades

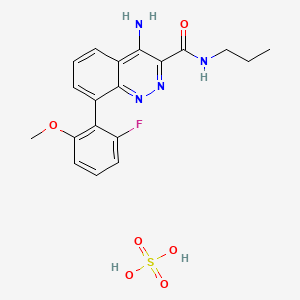

Número CAS |

856323-35-8 |

|---|---|

Fórmula molecular |

C15H24N2O4 |

Peso molecular |

296.36 g/mol |

Nombre IUPAC |

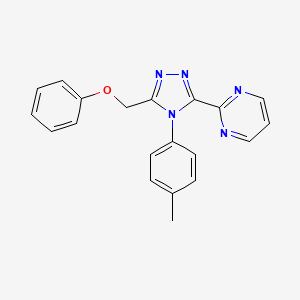

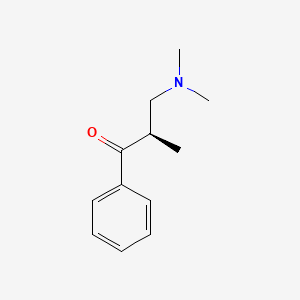

carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4) |

Clave InChI |

QOKQKHSBEYXQLP-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.